molecular formula C11H16ClNO B13269033 [(2-Chlorophenyl)methyl](2-ethoxyethyl)amine

[(2-Chlorophenyl)methyl](2-ethoxyethyl)amine

Cat. No.: B13269033
M. Wt: 213.70 g/mol
InChI Key: MXZKJWFUNIZMSO-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methylamine is an organic compound with the molecular formula C11H16ClNO It is a derivative of amine, characterized by the presence of a chlorophenyl group and an ethoxyethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with 2-ethoxyethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous ethanol or another suitable solvent

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of (2-Chlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-oxides of (2-Chlorophenyl)methylamine.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated derivatives of the chlorophenyl group.

Scientific Research Applications

(2-Chlorophenyl)methylamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

(2-Chlorophenyl)methylamine can be compared with other similar compounds, such as:

    [(2-Chlorophenyl)methyl]amine: Lacks the ethoxyethyl group, resulting in different chemical properties and reactivity.

    (2-Bromophenyl)methylamine: Contains a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

The uniqueness of (2-Chlorophenyl)methylamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-ethoxyethanamine

InChI

InChI=1S/C11H16ClNO/c1-2-14-8-7-13-9-10-5-3-4-6-11(10)12/h3-6,13H,2,7-9H2,1H3

InChI Key

MXZKJWFUNIZMSO-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC=CC=C1Cl

Origin of Product

United States

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